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Introduction

FCN-159 is an orally bioavailable, potent, and selective small-molecule inhibitor of MEK1 and
MEK2 (mitogen-activated protein kinase kinase 1 and 2).[1][2][3] MEK1/2 are critical
components of the RAS/RAF/MEK/ERK signaling pathway, a cascade frequently dysregulated
in various human cancers through mutations in genes such as BRAF, KRAS, and NRAS.[1][4]
By inhibiting MEK1/2, FCN-159 blocks downstream signaling, leading to the inhibition of tumor
cell proliferation and survival.[1][4] This document provides a comprehensive overview of the
preclinical and clinical pharmacokinetics and pharmacodynamics of FCN-159, based on
available data from studies in advanced solid tumors, including melanoma and
neurofibromatosis type 1 (NF1).[5]

Mechanism of Action

FCN-159 targets the dual-specificity threonine/tyrosine kinases MEK1 and MEK2. These
kinases are central nodes in the RAS/RAF/MEK/ERK pathway. In many cancers, upstream
mutations in RAS or RAF proteins lead to constitutive activation of this pathway, promoting
uncontrolled cell growth. FCN-159 binds to and inhibits the activity of MEK1/2, thereby
preventing the phosphorylation and activation of their downstream effector, ERK (extracellular
signal-regulated kinase).[4][5][6] The inhibition of ERK phosphorylation leads to cell cycle arrest
and apoptosis in cancer cells with activating mutations in the RAS/RAF pathway.[1][4]
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Signaling Pathway Diagram

The following diagram illustrates the position of FCN-159 within the RAS/RAF/MEK/ERK

signaling cascade.
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FCN-159 inhibits MEK1/2 in the RAS/RAF/MEK/ERK pathway.

Pharmacokinetics (PK)
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The pharmacokinetic profile of FCN-159 has been evaluated in Phase 1 clinical trials
(NCT03932253 and NCT04954001).[5] Following oral administration, FCN-159 is readily
absorbed, with dose-proportional increases in exposure observed across a range of doses.[5]

[7]

Table 1: Summary of Clinical Pharmacokinetic
Parameters of FCN-159

Parameter Value Population/Dose Source
Tmax (Time to Adults / 4-12 mg
Maximum 1.21-3.0h Single & Multiple [51[8]
Concentration) Doses
Terminal Half-Life )
11.4-16.2 h Adults / Single Dose [8]
(T¥2)
_ _ Adults / Multiple
Terminal Half-Life ]
29.9-56.9 h Doses (Geometric [7119]
(T%2)
Mean)
) Adults / 4-8 mg
Cmax (Maximum _
) 45.0-82.5 ng/mL Multiple Doses [8]
Concentration) _
(Geometric Mean)
AUCT (Area Under the Adults / 4-8 mg
Curve at Steady 392-723 h*ng/mL Multiple Doses [8]
State) (Geometric Mean)
Accumulation Ratio Adults / 4-8 mg
15-2.0 _ [8]
(AUC) Multiple Doses
Primarily CYP3A4;
Metabolism minor pathways In Vitro Data [51[6]
CYP2C19, CYP2C8
2-compartment with
first-order linear ]
o Population PK
PK Model elimination and ] [5][10]
] analysis
delayed first-order
absorption
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Experimental Protocol: Phase 1 PK Assessment
(NCT04954001)

o Study Design: A multicenter, open-label, single-arm, Phase 1 dose-escalation study was
conducted in adult patients with NF1-related unresectable plexiform neurofibromas.[6][11]

o Dosing Regimen: Patients received FCN-159 monotherapy orally once daily (QD) in 28-day
cycles.[2][11] Dosing cohorts were escalated from 4 mg, 6 mg, 8 mg, to 12 mg.[6][11]

o PK Sampling: Serial plasma samples were collected at pre-specified time points after single
and multiple doses to determine FCN-159 concentrations.

» Bioanalytical Method: FCN-159 plasma concentrations were analyzed using a validated
liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[5]

o Data Analysis: Pharmacokinetic parameters including Tmax, Cmax, AUC, and half-life were
calculated. A population pharmacokinetic (PopPK) model was developed using a non-linear
mixed-effects modeling approach to describe the PK profile and identify significant
covariates.[5][10]

Experimental Workflow Diagram
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Workflow for Phase 1 Pharmacokinetic Assessment.

Pharmacodynamics (PD)

The pharmacodynamic effects of FCN-159 have been characterized by its anti-tumor activity
and safety profile in clinical trials. Preclinically, FCN-159 demonstrated dose-dependent

inhibition of ERK phosphorylation and induced cell cycle arrest and apoptosis in human cancer
cell lines with RAS/RAF mutations.[1][4]

Table 2: Summary of Clinical Pharmacodynamic and
Efficacy Data
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Parameter Value Population/Trial Source
Maximum Tolerated Advanced Melanoma
12 mg QD [5]
Dose (MTD) (NRAS-mutant)
Maximum Tolerated Neurofibromatosis
8 mg QD [8][11]
Dose (MTD) Type 1 (PN)
Dose-Limiting Toxicity o 15 mg (Melanoma); 8
Grade 3 Folliculitis [5][11]
(DLT) mg & 12 mg (NF1)
Common Related Rash, Folliculitis,
] Melanoma, NF1 [71181[12]
Adverse Events Paronychia
o Advanced Melanoma
Objective Response
19.0% (NRAS-mutant, doses  [7][9][12]
Rate (ORR)
=6 mQ)
Advanced Melanoma
Clinical Benefit Rate 52.4% (NRAS-mutant, doses  [12]
=6 mq)
o 37.5% (6/16 patients ] )
Objective Response ] ] Neurofibromatosis
achieved partial [8][11]
Rate (ORR) Type 1 (PN)
response)
100% (16/16 patients i )
) Neurofibromatosis
Tumor Reduction had reduced tumor [8][11]

size)

Type 1 (PN)

Experimental Protocol: Phase 1b Efficacy and Safety
Assessment (NCT03932253)

o Study Design: An open-label, dose-expansion Phase 1b study was conducted in patients

with unresectable stage IlI/IV melanoma harboring NRAS or NF1 mutations.[13]

» Dosing: Patients received FCN-159 orally at the recommended Phase 2 dose of 12 mg once

daily in 28-day cycles.[13]
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e Primary Endpoint: The primary endpoint was anti-tumor activity, assessed by Objective
Response Rate (ORR).[13]

e Assessments:

o Tumor Response: Evaluated according to Response Evaluation Criteria In Solid Tumors
(RECIST) version 1.1.[14]

o Safety and Tolerability: Monitored through the incidence and severity of treatment-
emergent adverse events (TEAES), graded by CTCAE. Dose-limiting toxicities (DLTs) were
assessed to determine the maximum tolerated dose (MTD).

Conclusion

FCN-159 is a selective MEK1/2 inhibitor with a predictable pharmacokinetic profile
characterized by dose-proportional exposure and a half-life that supports once-daily oral
dosing.[7][8] The agent has demonstrated promising anti-tumor activity in patient populations
with dysregulated RAS/RAF/MEK/ERK signaling, including NRAS-mutant melanoma and
neurofibromatosis type 1.[7][11] The recommended Phase 2 dose has been established at 12
mg QD for advanced melanoma and 8 mg QD for NF1-related plexiform neurofibromas, with a
manageable safety profile.[5][7][11] Further investigations, including ongoing Phase 3 studies,
will continue to define the therapeutic potential of FCN-159 in these and other indications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC9899833/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9899833/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9899833/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10318822/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10318822/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10318822/
https://www.researchgate.net/publication/363534855_A_first-in-human_phase_1a_dose-escalation_study_of_the_selective_MEK12_inhibitor_FCN-159_in_patients_with_advanced_NRAS-mutant_melanoma
https://www.proquest.com/openview/ec6e2da645ba6118bd80f592c1bc41ff/1?pq-origsite=gscholar&cbl=42775
https://www.proquest.com/openview/ec6e2da645ba6118bd80f592c1bc41ff/1?pq-origsite=gscholar&cbl=42775
https://www.proquest.com/openview/ec6e2da645ba6118bd80f592c1bc41ff/1?pq-origsite=gscholar&cbl=42775
https://pubmed.ncbi.nlm.nih.gov/36113242/
https://pubmed.ncbi.nlm.nih.gov/36113242/
https://pubmed.ncbi.nlm.nih.gov/36113242/
https://pubmed.ncbi.nlm.nih.gov/36755948/
https://pubmed.ncbi.nlm.nih.gov/36755948/
https://pubmed.ncbi.nlm.nih.gov/36755948/
https://pubmed.ncbi.nlm.nih.gov/37400844/
https://pubmed.ncbi.nlm.nih.gov/37400844/
https://pubmed.ncbi.nlm.nih.gov/37400844/
https://synapse.patsnap.com/blog/fcn-159-an-oral-high-efficiency-selective-mek12-inhibitor
https://ascopubs.org/doi/10.1200/JCO.2024.42.16_suppl.3095
https://clinicaltrials.gov/study/NCT03932253
https://www.benchchem.com/product/b3026383#pharmacokinetics-and-pharmacodynamics-of-antitumor-agent-159
https://www.benchchem.com/product/b3026383#pharmacokinetics-and-pharmacodynamics-of-antitumor-agent-159
https://www.benchchem.com/product/b3026383#pharmacokinetics-and-pharmacodynamics-of-antitumor-agent-159
https://www.benchchem.com/product/b3026383#pharmacokinetics-and-pharmacodynamics-of-antitumor-agent-159
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3026383?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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